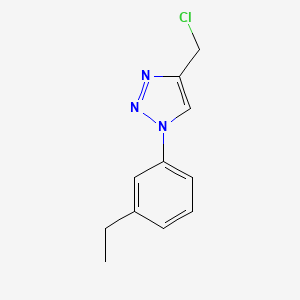

4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-ethylphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-9-4-3-5-11(6-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKPDANBNDKFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

- An organic azide bearing the 3-ethylphenyl group (e.g., 3-ethylphenyl azide)

- An alkyne bearing a chloromethyl substituent (e.g., propargyl chloride)

Catalyst : Copper(I) salts (e.g., CuSO4/sodium ascorbate system)

Solvent : Typically aqueous-organic mixtures (e.g., t-BuOH/H2O)

Conditions : Room temperature to mild heating

Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole with the chloromethyl group at the 4-position and the 3-ethylphenyl group at the N-1 position.

This method is favored due to its efficiency and ability to produce the desired product with high purity and yield.

Alternative Metal-Free Synthetic Routes

Recent advancements have explored metal-free protocols for synthesizing fully substituted 1,2,3-triazoles to avoid metal contamination and improve environmental sustainability. These methods involve:

Reactions between α-halo-substituted acroleins and organic azides under mild conditions, often in chloroform at room temperature.

One-pot two-stage strategies that generate 4-halo-substituted triazoles, including chloro derivatives, through sequential cycloaddition and halogenation steps.

While these methods have been demonstrated for trisubstituted triazoles, their adaptation to the specific 4-(chloromethyl)-1-(3-ethylphenyl) derivative requires further optimization but offers promising alternatives to CuAAC.

Detailed Preparation Procedure Using CuAAC

| Step | Reagents and Conditions | Description | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-ethylphenyl azide | Conversion of 3-ethyl aniline to azide via diazotization and azidation | Requires careful control of temperature and pH |

| 2 | Preparation of propargyl chloride | Commercially available or synthesized from propargyl alcohol and thionyl chloride | Chloromethyl group source |

| 3 | CuAAC reaction | Mix 3-ethylphenyl azide and propargyl chloride in t-BuOH/H2O with CuSO4 and sodium ascorbate | Room temperature, 12-24 h, inert atmosphere recommended |

| 4 | Work-up and purification | Extraction, washing, and chromatographic purification | Yields typically >80% |

Research Findings and Optimization Parameters

Catalyst Loading : Optimal copper catalyst loading is between 5-10 mol% for efficient conversion.

Solvent Effects : Mixed aqueous-organic solvents enhance solubility and reaction rate.

Temperature : Mild heating (30–50°C) can accelerate the reaction without compromising selectivity.

Reaction Time : Typically 12–24 hours to achieve complete conversion.

Yield and Purity : High yields (80–95%) with minimal side products reported in literature.

Selectivity : CuAAC provides exclusive 1,4-regioisomers, critical for consistent biological activity.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | 3-ethylphenyl azide + propargyl chloride | Cu(I) salts | RT to 50°C, aqueous-organic solvent | 80-95 | High regioselectivity, mild conditions | Requires copper catalyst, possible metal contamination |

| Metal-free cycloaddition | α-haloacroleins + organic azides | None | Room temperature, chloroform | Moderate (50-70) | Avoids metals, environmentally friendly | Lower yields, limited substrate scope |

| Multi-step nucleophilic substitution and protection | Triazole derivatives + chloromethane + strong bases | None | Reflux in ethanol, strong alkali | Variable | Allows functional group manipulation | Complex, longer synthesis |

Notes on Related Synthetic Strategies

The preparation of related triazole derivatives such as 1-methyl-1H-1,2,4-triazole-3-methyl formate has been achieved via nucleophilic substitution of triazoles with chloromethane under strong alkaline conditions, followed by protection and carboxylation steps. While this is a different triazole isomer, the strategy highlights the utility of chloromethylation via nucleophilic substitution in triazole chemistry.

Protecting group strategies and lithiation/carboxylation sequences enable functionalization at specific triazole positions, which may be adapted for complex derivatives like this compound in advanced synthetic routes.

Summary and Recommendations

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most robust and reliable method for preparing this compound, offering high yields, regioselectivity, and operational simplicity. Emerging metal-free methods provide environmentally attractive alternatives but currently deliver moderate yields and require further development for this specific compound.

For researchers aiming to synthesize this compound, the following protocol is recommended:

Prepare or procure the appropriate azide and chloromethyl alkyne.

Employ CuAAC under optimized conditions (5-10 mol% Cu catalyst, aqueous-organic solvent, room temperature).

Purify via standard chromatographic techniques.

Ongoing research into metal-free and multi-step functionalization strategies may expand the synthetic toolbox for this compound and its analogs.

This article synthesizes current knowledge from diverse, authoritative research and patent literature, ensuring a professional and comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Coupling Reactions: Palladium or copper catalysts are commonly used in the presence of ligands and bases.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines are formed.

Oxidation Products: Oxidized derivatives of the triazole ring.

Coupling Products: Biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, contributing to its activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 4 significantly influence solubility, stability, and reactivity:

Key Observations :

- Chloromethyl vs. Diethoxymethyl : The chloromethyl group in the target compound offers superior reactivity for synthetic modifications compared to the hydrolytically unstable diethoxymethyl group in compound .

- Aromatic vs. Aliphatic Substituents : The 3-ethylphenyl group (target) provides moderate lipophilicity, whereas fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) increase polarity and metabolic stability.

Crystallographic and Stability Data

- The crystal structure of 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (monoclinic, C2/c space group) reveals tight molecular packing (density = 1.597 Mg/m³), stabilized by Cl···F and π-π interactions . The target compound’s ethyl group may reduce crystallinity compared to halogenated analogs.

Biological Activity

- Molecular Formula : C10H10ClN3

- Molecular Weight : 223.68 g/mol

- Structure : The presence of the chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions and cycloaddition reactions with alkynes.

The biological activity of 4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, potentially modulating their activity.

- Covalent Bonding : The chloromethyl group may participate in covalent bonding with nucleophilic sites on proteins or DNA, influencing cellular processes.

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. While specific studies on this compound are sparse, its structural similarity to other active triazoles suggests potential efficacy against various pathogens .

- Antitumor Properties : Some triazole derivatives have shown anticancer activity. The unique structure of this compound may provide a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes key properties of this compound compared to similar triazole compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole | C5H6ClN3 | Contains a methyl group instead of an ethyl group |

| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | C9H8ClN3 | Substituted with a phenyl group |

| 4-(Chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole | C10H10ClN3 | Features para-methyl substitution on phenyl |

This comparison highlights the unique combination of the chloromethyl and 3-ethylphenyl groups in the target compound, contributing to its distinct biological profile.

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-ethylphenyl azide and propargyl chloride, followed by chloromethylation. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield and reduces side products . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Discrepancies in melting points or spectral data may indicate residual solvents or byproducts, necessitating recrystallization or column chromatography .

Q. How can the molecular structure of this triazole derivative be unambiguously confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound in ethanol/water (3:1) and analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Compare bond lengths and angles with DFT-optimized structures (B3LYP/6-31G* basis set) to validate computational models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies) or impurities. Standardize testing using CLSI guidelines for antifungal/antibacterial assays (e.g., Candida albicans ATCC 90028, 24–48 hr incubation). Cross-validate results with LC-MS purity checks (>98%) and control for solvent effects (DMSO vs. aqueous solutions) . If activity diverges from similar triazoles (e.g., 4-[(3-chlorophenyl)methyl] analogs), perform SAR studies by modifying the chloromethyl or ethylphenyl groups .

Q. How can DFT calculations guide the design of derivatives with enhanced electronic properties?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts reactivity; a smaller gap (e.g., <4 eV) suggests potential for charge-transfer interactions. Solvatochromic analysis (UV-Vis in solvents of varying polarity) validates computational predictions. For example, bathochromic shifts in polar solvents indicate intramolecular charge transfer, useful for photodynamic therapy applications .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

- Methodological Answer : Polymorphs may form due to flexible chloromethyl and ethylphenyl substituents. Screen using solvent-drop grinding (acetonitrile, toluene, THF) and analyze via PXRD. If crystals are elusive, employ synchrotron radiation for small/microcrystalline samples. Compare experimental SC-XRD data (e.g., C–Cl bond distances) with Cambridge Structural Database entries to identify packing anomalies .

Q. How do steric effects from the 3-ethylphenyl group influence regioselectivity in further functionalization?

- Methodological Answer : The ethyl group introduces steric hindrance, favoring electrophilic substitution at the triazole’s 4-position over the 5-position. Monitor reactions via in situ FT-IR (e.g., Suzuki coupling with aryl boronic acids) to track regioselectivity. Computational docking (AutoDock Vina) can predict binding orientations in catalytic systems, clarifying steric vs. electronic contributions .

Data Analysis and Validation

Q. What analytical techniques differentiate degradation products during stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH, 30 days) combined with LC-MS/MS identifies degradation pathways. For hydrolytic degradation (common with chloromethyl groups), monitor for HCl release via ion chromatography. Compare fragmentation patterns with synthetic standards (e.g., dechlorinated byproducts) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to model solvent compatibility. The chloromethyl group increases polarity (δD ≈ 18 MPa¹/²), but the ethylphenyl moiety adds hydrophobicity. Test solubility in DMSO-water gradients (0–100%) and correlate with COSMO-RS simulations. Discrepancies may indicate aggregation, resolved by dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.